N-(4-methoxyphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Description
N-(4-methoxyphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H18N4O4S2 and its molecular weight is 430.5. The purity is usually 95%.
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Scientific Research Applications
Antagonistic Properties on Human Adenosine A3 Receptors
One significant area of research involves the evaluation of thiazole and thiadiazole derivatives, including compounds structurally related to N-(4-methoxyphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide, as selective antagonists for human adenosine A3 receptors. These compounds have been synthesized and tested for their ability to bind to and antagonize adenosine A3 receptors, which are implicated in various physiological processes. The findings indicate that certain derivatives exhibit high affinity and selectivity towards adenosine A3 receptors, suggesting potential therapeutic applications in treating diseases where adenosine A3 receptor activity is a factor (Jung et al., 2004).
Pharmacological Evaluation for Tumor Inhibition and Anti-inflammatory Actions
Another study focused on the computational and pharmacological evaluation of novel heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazole derivatives, for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential. These compounds demonstrated varying degrees of binding and inhibitory effects across different assays, indicating their potential as leads for further development in drug discovery for treating inflammation, pain, and possibly cancer (Faheem, 2018).
Antimicrobial and Anticancer Activities
Research into the synthesis and antimicrobial evaluation of 1,3,4-thiadiazole derivatives, including compounds akin to this compound, has shown these compounds possess significant activity against various microbial strains. This suggests their utility in developing new antimicrobial agents (Noolvi et al., 2016). Additionally, derivatives of N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide have been synthesized and tested for their in-vitro cytotoxicity against cancer cell lines, offering a pathway to new anticancer agents (Mohammadi-Farani et al., 2014).
Properties
IUPAC Name |
N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c1-26-14-9-7-13(8-10-14)20-17(25)12-28-19-23-22-18(29-19)21-16(24)11-27-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,20,25)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJESVNBGGJJBNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.